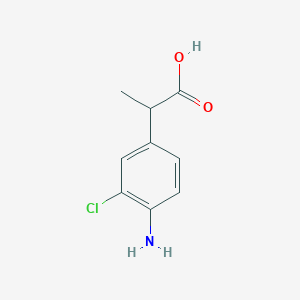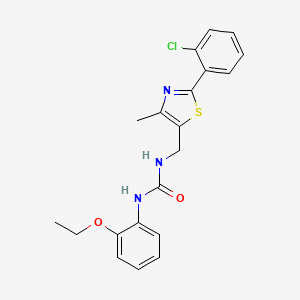
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound is a urea derivative and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the primary applications of this compound and its derivatives is in corrosion inhibition. Bahrami and Hosseini (2012) investigated the inhibition effect of similar urea derivatives in 1 M HCl solution on mild steel, showcasing their effectiveness as corrosion inhibitors. These compounds exhibited a good performance as inhibitors for mild steel corrosion in acid solutions, with efficiency increasing with decreasing temperature and increasing concentration of the inhibitors. The adsorption of the inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitors and the steel surface, which helps in reducing corrosion effectively (Bahrami & Hosseini, 2012).
Biological Activity
The biological activity of urea derivatives, including antitumor and antimicrobial activities, has been extensively studied. Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated their antitumor activities. Some of these compounds were found to possess promising antitumor activities, indicating their potential use in pharmaceutical applications (Ling et al., 2008).
Antimicrobial and Anticholinesterase Activities
Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study found that all synthesized compounds exhibited inhibitory activity against both cholinesterases, with some compounds showing significantly potent activities. These findings suggest potential applications in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Kurt et al., 2015).
Optical and Material Sciences
In the field of optical and material sciences, the derivatives of such urea compounds have been explored for their potential use. For example, the study by Kumar et al. (2012) on a new nonlinear optical material showcases the utility of these compounds in opto-electronic applications due to their high non-linear optical efficiency and good thermal stability (Kumar et al., 2012).
Propiedades
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-26-17-11-7-6-10-16(17)24-20(25)22-12-18-13(2)23-19(27-18)14-8-4-5-9-15(14)21/h4-11H,3,12H2,1-2H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFUIIVUQBRBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Nitrophenoxy)methyl]benzohydrazide](/img/structure/B2419679.png)
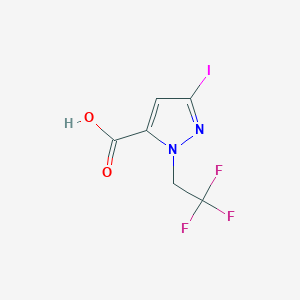
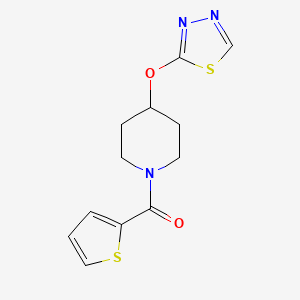
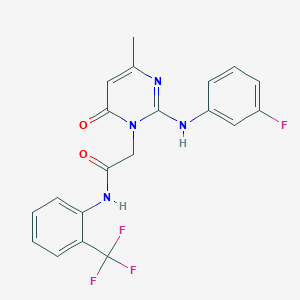
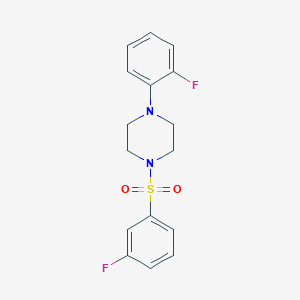
![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)
![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)
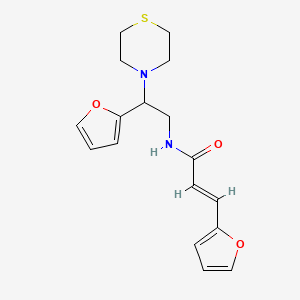
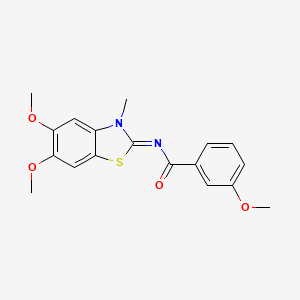

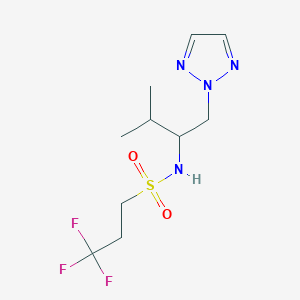
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)
